molecular formula C14H19N3O3S B2953837 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2097867-15-5

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2953837
CAS RN: 2097867-15-5
M. Wt: 309.38
InChI Key: XBHAETLNJOKMCO-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative with a thiophene moiety. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and thiophenes are sulfur-containing heterocycles . Both pyrazoles and thiophenes are found in a variety of biologically active compounds .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives, including those similar to the specified compound, have been a focus in several studies. For example, Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating methods relevant to the synthesis of similar compounds (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

  • Pyrazole derivatives have been studied for their cytotoxic properties against various cell lines. For instance, Hassan, Hafez, and Osman (2014) screened synthesized pyrazole derivatives for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Crystal Structure Analysis

  • The crystal structure of related pyrazole compounds has been extensively analyzed, providing insights into their chemical properties. Kumar et al. (2018) synthesized and characterized a novel pyrazole derivative, providing detailed crystal structure information which can be applied to understand the structural aspects of similar compounds (Kumar et al., 2018).

Antidepressant Activity

  • Research by Mathew, Suresh, and Anbazhagan (2014) on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, a class similar to the specified compound, showed potential antidepressant activity, revealing the therapeutic potential of pyrazole derivatives in mental health (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Properties

  • Pyrazole derivatives have also been evaluated for their antimicrobial properties. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides and found some compounds in this series effective against various microbial strains, indicating the potential use of similar compounds in combating microbial infections (Pitucha et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many pyrazole and thiophene derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrazole and thiophene derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-14(19,6-10-4-5-21-8-10)9-15-12(18)11-7-17(2)16-13(11)20-3/h4-5,7-8,19H,6,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHAETLNJOKMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=C2OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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